3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- Aromatic protons : A singlet at δ 6.99 ppm (2H, ortho to hydroxyl).
- tert-Butyl groups : Two singlets at δ 1.43 ppm (18H, C(CH₃)₃).
- Propanoic acid chain :
- Hydroxyl proton : Broad signal at δ 5.07 ppm (1H, exchangeable).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Mode Assignments
Key IR absorption bands (KBr pellet, cm⁻¹):
Properties
IUPAC Name |
3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)10-8-9(4-6-11(10)14)5-7-12(15)16/h4,6,8,14H,5,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQRSWHPNZTNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420180 | |
| Record name | 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107551-67-7 | |
| Record name | 3-(1,1-Dimethylethyl)-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107551-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107551677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoic acid commonly starts with a phenolic precursor such as 4-hydroxybenzoic acid or its derivatives, followed by tert-butyl group introduction and propanoic acid chain extension.
Friedel-Crafts Alkylation : Introduction of the tert-butyl group at the 3-position of the phenol ring is typically achieved via Friedel-Crafts alkylation using tert-butyl chloride or related reagents. This step ensures selective substitution at the desired position on the aromatic ring.
Michael Addition and Esterification : A notable synthetic route involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol or related phenols, generating an intermediate ester, such as methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate. This intermediate can then be hydrolyzed to yield the free acid.
Transesterification : Alkyl esters of this compound can undergo transesterification with polyatomic alcohols like pentaerythritol in the presence of basic catalysts (e.g., dibutyltin oxide) at elevated temperatures (170–175 °C). This reaction produces antioxidant derivatives and allows for purification via recrystallization from lower alkanols such as methanol or ethanol.
Dealkylation and Selective Hydrolysis
A patented preparation method addresses challenges of low yield, poor selectivity, and environmental concerns by employing a multi-step process:
Step 1: Dealkylation Reaction
The starting material undergoes dealkylation to remove protecting groups or unwanted alkyl substituents selectively.Step 2: Selective Hydrolyzation and Extraction
The reaction mixture is hydrolyzed selectively, followed by liquid-liquid extraction to separate aqueous and organic phases. The organic phase is concentrated and recycled to improve resource efficiency.Step 3: Separation and Purification
Crude this compound is isolated and purified by recrystallization, yielding white crystals with purity above 98.5%.Step 4: Recycling
The organic phase concentrate from step two is reused as raw material for the dealkylation reaction, enhancing sustainability and overall yield (>90%).
Reaction Conditions and Catalysts
Catalysts : Basic catalysts such as dibutyltin oxide facilitate transesterification reactions. Alkali bases like sodium hydroxide are used for hydrolysis and oxidation reactions.
Temperature : Ester exchange and transesterification typically occur at elevated temperatures (around 170–175 °C) to drive the reaction forward and distill off by-products like methanol and toluene.
Solvents : Common solvents include toluene for ester exchange reactions and alcohols (methanol, ethanol) for recrystallization and extraction processes.
Summary Table of Preparation Methods
| Preparation Step | Description | Conditions / Catalysts | Outcome / Notes |
|---|---|---|---|
| Friedel-Crafts Alkylation | Introduction of tert-butyl group onto phenol ring | tert-butyl chloride, Lewis acid catalyst | Selective substitution at 3-position |
| Michael Addition + Esterification | Base-catalyzed addition of methyl acrylate to tert-butyl phenol, forming methyl ester intermediate | Base catalyst, mild temperature | Intermediate ester for further hydrolysis |
| Hydrolysis | Conversion of ester to free acid | NaOH or other alkali, aqueous conditions | Free this compound |
| Transesterification | Exchange of alkyl ester with polyatomic alcohol (e.g., pentaerythritol) | Dibutyltin oxide catalyst, 170–175 °C, toluene | Formation of antioxidant derivatives, purification by recrystallization |
| Dealkylation + Selective Hydrolysis | Multi-step process to improve yield and purity | Controlled reaction, solvent recycling | High purity (>98.5%), yield >90%, environmentally friendly |
| Oxidation (derivative study) | Oxidation under alkali and oxygen to form bicyclic/spiro derivatives | NaOH, oxygen, 55–97 °C | Insight into compound behavior, not direct acid synthesis |
Research Findings and Practical Considerations
The transesterification method with pentaerythritol under basic catalysis yields purified antioxidant derivatives with good physical properties and high flowability, important for industrial applications.
The patented dealkylation and hydrolysis process addresses environmental and yield issues, making it a preferred method for scalable synthesis.
Reaction monitoring by NMR (1H and 13C) and melting point analysis ensures structural confirmation and purity assessment.
Proper solvent recycling and temperature control are crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Esterification and Transesterification Reactions
The carboxylic acid group undergoes esterification with alcohols, forming esters that are pivotal in industrial antioxidant synthesis.
Reaction Conditions and Products
-
Key Findings :
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation, influencing the compound’s antioxidant efficacy.
Oxidation Pathways
-
Experimental Insight :
Radical Grafting onto Polymers
The compound’s derivatives act as radical scavengers, forming covalent bonds with polymer chains.
Grafting Efficiency
| Initiator System | Polymer Matrix | Grafting Efficiency | Induction Time Increase | Source |
|---|---|---|---|---|
| DHBP peroxide | Polypropylene | 22–28% | 2.5× baseline | |
| MEK peroxide | Polyethylene | 15–18% | 1.8× baseline |
-
Mechanism :
Substitution Reactions
Limited data exist, but theoretical pathways suggest reactivity at the phenolic or carboxylic acid groups.
Potential Substitution Targets
| Site | Reagents | Hypothetical Products | Application Relevance | Source |
|---|---|---|---|---|
| Phenolic -OH | Alkyl halides | Ether derivatives | Enhanced lipophilicity | |
| Carboxylic acid | Thionyl chloride | Acid chloride intermediates | Precursor for amides |
Reduction Reactions
The propionic acid chain or aromatic ring may undergo reduction under specific conditions.
Reported Reductions
| Reducing Agent | Conditions | Products | Functional Impact | Source |
|---|---|---|---|---|
| Sodium borohydride | Ethanol, reflux | Dihydro derivatives (unconfirmed) | Altered solubility |
Metabolic Degradation (Biological Context)
In vivo studies identify fenozan acid (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid) as a urinary metabolite in rats and humans, confirming hydrolytic cleavage of ester derivatives .
Critical Analysis of Reaction Trends
-
Dominant Pathways : Esterification and transesterification are industrially dominant, enabling scalable antioxidant production .
-
Understudied Areas : Oxidation and substitution mechanisms lack detailed product characterization, representing gaps for future research.
-
Stability Considerations : The compound’s susceptibility to oxidation necessitates stringent storage protocols (cool, dry, inert atmospheres) .
This synthesis of reaction data underscores the compound’s versatility in synthetic chemistry and material science, while highlighting unresolved mechanistic questions.
Scientific Research Applications
Antioxidant Applications
One of the primary applications of 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoic acid is as a synthetic phenolic antioxidant . It is widely used in the plastics and rubber industries to prevent oxidative degradation. The compound acts by reacting with free radicals, thus stabilizing the polymer matrix and extending the lifespan of products such as:
- Lubricating oils
- Cutting compounds
- Adhesives and sealants
Table 1: Applications of Fenozan Acid in Industrial Products
| Application Area | Specific Uses |
|---|---|
| Plastics | Stabilizers in polyolefins |
| Lubricants | Antioxidant additives in engine oils |
| Coatings | Enhancers in paints and varnishes |
| Food Packaging | Additives in materials for food contact |
Biodegradation and Environmental Impact
Research indicates that this compound is a stable metabolite in biodegradation studies, suggesting that it can persist in the environment but also undergo degradation over time. A study highlighted that this compound can be taken up from the gastrointestinal tract, with a significant portion eliminated after a period, indicating low acute toxicity levels (LD50 > 5000 mg/kg) .
Case Study: EFSA Risk Assessment
Human Exposure and Metabolism Studies
A notable study focused on human exposure to fenozan acid through urine analysis, revealing that this compound could serve as a biomarker for exposure to synthetic phenolic antioxidants. The study found that fenozan acid was present in 88% of urine samples tested, indicating widespread exposure among the population .
Table 2: Summary of Human Exposure Study Findings
| Parameter | Finding |
|---|---|
| Percentage Detected | 88% before hydrolysis; 98% after hydrolysis |
| Geometric Mean Concentration | 0.69 ng/mL (before); 10.2 ng/mL (after) |
Pharmaceutical Applications
In addition to its industrial uses, fenozan acid serves as an active pharmaceutical intermediate . Its antioxidant properties make it valuable in formulations aimed at reducing oxidative stress-related damage in various therapeutic contexts.
Mechanism of Action
The mechanism of action of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analogues of 3-Phenylpropanoic Acids (3-PPAs)
A structural analysis of 3-PPAs (Table 1) highlights the impact of substituents on molecular conformation and bioactivity .
Table 1: Key Structural and Functional Comparisons
Functional Group Modifications
Hydroxyl Group Position and Antioxidant Activity
- The 4-hydroxyphenyl moiety in 3-(4-hydroxyphenyl)propanoic acid is critical for radical scavenging, with TEAC values of 0.579 . Its tert-butyl analog may exhibit improved membrane permeability due to reduced polarity .
- Esterification (e.g., butyl 3-(4-hydroxyphenyl)propanoate) retains antioxidant efficacy (IC₅₀: 19 mg/mL vs. 18 mg/mL for the acid) while enhancing solubility in lipid matrices .
tert-Butyl Substituents
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, with dual tert-butyl groups, shows optimized radical scavenging due to electron-donating effects and steric protection of the hydroxyl group .
Amino and Heterocyclic Modifications
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate dual anticancer and antioxidant activities, with >80% inhibition of DPPH radicals at 100 µM . The amino group facilitates hydrogen bonding with biological targets, unlike the tert-butyl analog’s hydrophobic interactions.
- Imidazole-substituted derivatives (e.g., 3-(1H-imidazol-4-yl)propanoic acid) show broad-spectrum antimicrobial activity against B. subtilis and A. flavus, highlighting the role of heterocycles in enhancing target specificity .
Biological Activity
3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid, also known as fenozan acid, is a synthetic phenolic compound with various biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₁₃H₁₈O₃
- Molecular Weight : 222.28 g/mol
- CAS Number : 107551-67-7
- Structure : The compound features a tert-butyl group and a hydroxyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Biological Activity Overview
This compound exhibits several biological activities, primarily as an antioxidant and potential biomarker for human exposure to certain synthetic phenolic antioxidants. Below are key areas of its biological activity:
1. Antioxidant Activity
Research indicates that compounds similar to fenozan acid possess significant antioxidant properties. These antioxidants are utilized in various applications, including food preservation and polymer stabilization. The antioxidant mechanism involves scavenging free radicals and inhibiting oxidative stress, which is linked to numerous diseases.
2. Metabolic Studies
A notable study highlighted the detection of fenozan acid in human urine, suggesting widespread exposure to its derivatives. In rat metabolism studies, fenozan acid was identified as a urinary biomarker for synthetic phenolic antioxidants, indicating its potential role in assessing human exposure levels to these compounds .
3. Safety and Toxicological Profile
The safety evaluation of this compound has been conducted with a focus on its use in food contact materials. The European Food Safety Authority (EFSA) concluded that there are no safety concerns if used correctly, with migration limits established at 0.05 mg/kg food .
| Toxicological Parameter | Result |
|---|---|
| Acute Oral LD50 (Rats) | >5000 mg/kg bw |
| NOAEL (Developmental Toxicity) | 32-39 mg/kg bw/day . |
Case Study 1: Human Exposure Assessment
In a study assessing environmental exposure to synthetic phenolic antioxidants, fenozan acid was identified as a prevalent metabolite in urine samples from US donors. This study underscores the importance of monitoring such compounds due to their potential health implications.
Case Study 2: Antioxidant Efficacy
A comparative analysis of various phenolic compounds revealed that fenozan acid exhibited superior antioxidant activity compared to other tested substances. This property makes it a candidate for further research in therapeutic applications against oxidative stress-related conditions.
Q & A
Q. How can researchers mitigate environmental risks during waste disposal?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
